![molecular formula C10H19N3O2 B6144736 2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide CAS No. 1179756-46-7](/img/structure/B6144736.png)
2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide
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Overview
Description
2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives, including this compound, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . These reactions are crucial in the synthesis of biologically active piperidines .Scientific Research Applications
2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide has a wide range of applications in scientific research. It has been used to study the effects of drugs on the central nervous system, as well as to investigate the effects of various compounds on cell signaling pathways. In addition, this compound has been used to study the effects of drugs on the cardiovascular system, as well as to investigate the effects of various compounds on enzyme activity.
Mechanism of Action
Target of Action
The primary target of 2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide is the soluble epoxide hydrolase (sEH) . sEH is a key enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators .
Mode of Action
This compound acts as a potent inhibitor of sEH . By inhibiting sEH, this compound stabilizes endogenous EETs, preventing their metabolism into less biologically active dihydroxyeicosatrienoic acids .
Biochemical Pathways
The inhibition of sEH leads to an increase in the levels of EETs. EETs are involved in various biochemical pathways where they act as anti-inflammatory mediators . Therefore, the action of this compound can indirectly influence these pathways, leading to potential anti-inflammatory effects .
Pharmacokinetics
It’s worth noting that many potent seh inhibitors (sehi) developed contain highly lipophilic substituents limiting their availability .
Result of Action
The inhibition of sEH by this compound leads to the stabilization of EETs. This results in potential anti-inflammatory effects, as EETs are potent endogenous anti-inflammatory mediators .
Advantages and Limitations for Lab Experiments
The use of 2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide in lab experiments offers several advantages. It is a small molecule, which makes it easy to handle and manipulate. In addition, it is relatively inexpensive and can be synthesized in a variety of ways. However, there are some limitations to its use in lab experiments. For example, it is a relatively potent compound and can cause side effects if used in high doses.
Future Directions
The potential future directions for 2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide are numerous. It could be used to further study the effects of drugs on the central nervous system, as well as to investigate the effects of various compounds on cell signaling pathways. In addition, this compound could be used to investigate the effects of drugs on the cardiovascular system, as well as to investigate the effects of various compounds on enzyme activity. Finally, it could be used to further study the effects of drugs on neurotransmitter activity, as well as to investigate the effects of various compounds on neuronal excitability, synaptic plasticity, and long-term potentiation.
Synthesis Methods
2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide can be synthesized in several ways. One method involves the reaction of p-nitrophenylacetic acid with 4-aminopiperidine in the presence of acetic anhydride. This reaction yields this compound as the main product. Other methods of synthesis involve the reaction of 4-aminopiperidine with substituted acetic acids, such as methyl acetic acid, ethyl acetic acid, or isopropyl acetic acid. These reactions yield this compound as the main product.
properties
IUPAC Name |
2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c11-4-1-10(15)13-5-2-8(3-6-13)7-9(12)14/h8H,1-7,11H2,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUXRYCBQLUMPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)N)C(=O)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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